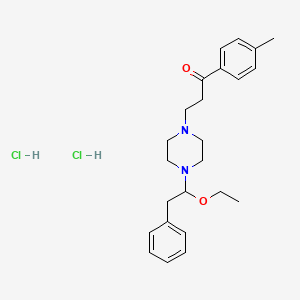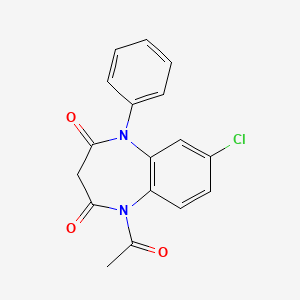
Bis(2-bromoethyl) ethenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-bromoethyl) ethenylphosphonate: is an organophosphorus compound characterized by the presence of bromine, ethyl, and ethenyl groups attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl) ethenylphosphonate typically involves the reaction of ethenylphosphonic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
Ethenylphosphonic acid+2-bromoethanol→Bis(2-bromoethyl) ethenylphosphonate+Water
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-bromoethyl) ethenylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The ethenyl group can participate in addition reactions, such as Diels-Alder reactions, to form cycloalkenyl and heterylphosphonates.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states of phosphorus.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate the reactions.
Solvents: Organic solvents, such as dichloromethane or ethanol, are used to dissolve the reactants and control the reaction environment.
Major Products Formed:
Cycloalkenylphosphonates: Formed through Diels-Alder reactions with dienes.
Substituted Phosphonates: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-bromoethyl) ethenylphosphonate is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules and materials .
Biology and Medicine: The compound’s reactivity and functional groups make it a potential candidate for the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of bis(2-bromoethyl) ethenylphosphonate involves its interaction with various molecular targets. The bromine atoms and ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The phosphonate moiety can participate in coordination chemistry, interacting with metal ions and other electrophilic species .
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl) ethenylphosphonate: Similar in structure but with chlorine atoms instead of bromine.
Bis(2-bromoethyl) ether: Contains bromine and ethyl groups but lacks the ethenyl and phosphonate moieties.
Dimethyl vinylphosphonate: Contains a vinyl group and phosphonate but lacks the bromine and ethyl groups.
Uniqueness: Bis(2-bromoethyl) ethenylphosphonate is unique due to the combination of bromine, ethyl, and ethenyl groups attached to a phosphonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
23851-03-8 |
|---|---|
Molekularformel |
C6H11Br2O3P |
Molekulargewicht |
321.93 g/mol |
IUPAC-Name |
1-bromo-2-[2-bromoethoxy(ethenyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H11Br2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2 |
InChI-Schlüssel |
BYJKENQIMCYBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP(=O)(OCCBr)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)



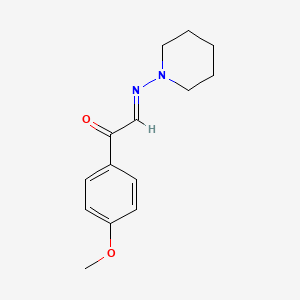

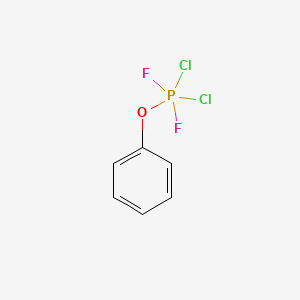
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

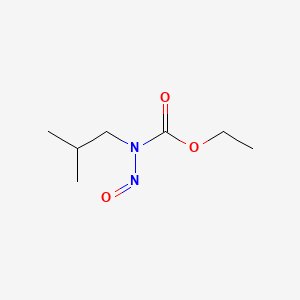
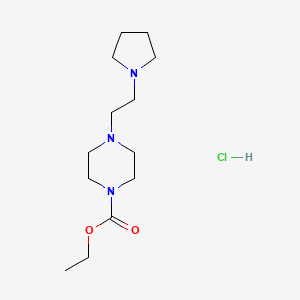
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
